N4,N4-dimethyl-2'-deoxycytidine
Overview
Description
“N4,N4-dimethyl-2’-deoxycytidine” is a biomedical compound widely used in the research of viral diseases, such as hepatitis and HIV . It functions by inhibiting viral replication and promoting immune response, leading to the suppression of viral load .
Synthesis Analysis
The synthesis of N4-methyl-2’-deoxycytidine and its fully protected mononucleotide, suitable for the oligonucleotide synthesis by phosphotriester method, has been described . A set of octanucleotides and dodecanucleotides has been synthesized in a solution .Molecular Structure Analysis
The molecular structure of “N4,N4-dimethyl-2’-deoxycytidine” can be represented by the SMILES string:COC1=CC=C (C=C1)C (C2=CC=CC=C2) (C3=CC=C (C=C3)OC)OCC4C (CC (O4)N5C=CC (=NC5=O)NC (=O)C6=CC=CC=C6)O
. Chemical Reactions Analysis
The 3′- O - (2-cyanoethyl)- N, N -diisopropylphosphoramidite derivatives of N4 -benzoyl-5′- O - (4,4′-dimethoxytrityl)-2′-deoxycytidine (DMT-dC Bz) participates in Diels-Alder reaction between diene-modified oligonucleotides and maleimide-derivatized peptides .Physical And Chemical Properties Analysis
“N4,N4-dimethyl-2’-deoxycytidine” is a solid substance with a storage temperature of 2-8°C . The physical characterization of the oligonucleotide duplexes by means of UV and CD spectrometry provides the evidence that 4mC similarly to 5mC favours the B↑Z transition, although both of these methylated cytosines inhibit the B↑A conformational change .Scientific Research Applications
1. Application in Non-Radioisotopic Hybridization Assay Methods
A study by Urdea et al. (1988) synthesized N4-alkylamino deoxycytidine derivatives, including N4,N4-dimethyl-2'-deoxycytidine, for incorporation into oligonucleotide probes during chemical DNA synthesis. These modified oligonucleotides were used in various labeling techniques, such as fluorescent, chemiluminescent, and enzyme labels, improving the sensitivity and specificity of hybridization assays (Urdea et al., 1988).
2. Development of Prodrugs for Improved Bioavailability
Pierra et al. (2004) explored the synthesis of derivatives of β-L-2′-Deoxycytidine (β-L-dC), including those involving N4-derivatization with N,N-(dimethyl-amino)methylene function, to enhance oral bioavailability. These derivatives, including this compound, were analyzed for their physicochemical characteristics and pharmacokinetics, contributing to the development of effective prodrugs (Pierra et al., 2004).
3. Study of DNA Adducts and Mutagenesis
Zhang et al. (1995) synthesized this compound and incorporated it into oligodeoxynucleotides. This research provided insights into the mutagenic and carcinogenic potential of certain DNA adducts, contributing to our understanding of DNA damage and repair mechanisms (Zhang et al., 1995).
4. Insights into Electron Capture and DNA Stability
Barnes et al. (1991) investigated the protonation of one-electron reduced cytosine and N,N-dimethyldeoxycytidine, providing valuable information on the distribution of electron trapping in DNA. This research is crucial for understanding the stability and reactivity of DNA under various conditions, including radiation exposure (Barnes et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(dimethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-13(2)9-3-4-14(11(17)12-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,5-6H2,1-2H3/t7-,8+,10+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCNEMUWMUKEGM-QXFUBDJGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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